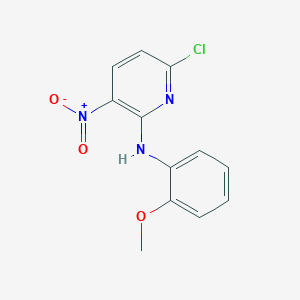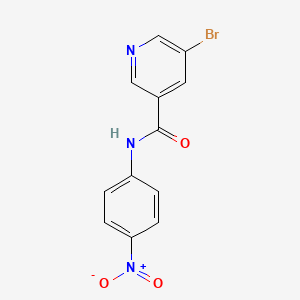
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a nitrophenyl group at the N-position, and a carboxamide group at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-chloropyridine with 4-nitroaniline in the presence of a base, such as potassium carbonate, to form the desired product . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding amino derivative of the compound.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups are formed.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The carboxamide group may facilitate hydrogen bonding interactions, enhancing the compound’s stability and activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-chloropyridine: A precursor in the synthesis of 5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide.
4-nitroaniline: Another precursor used in the synthesis process.
5-bromo-2-methyl-3-nitropyridine: A structurally similar compound with a methyl group instead of a carboxamide group.
Uniqueness
This compound is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(4-2-10)16(18)19/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJXWSDOQNYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)
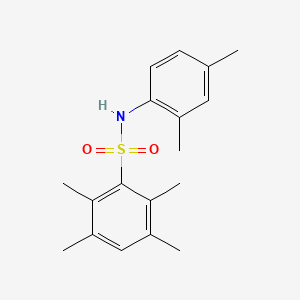
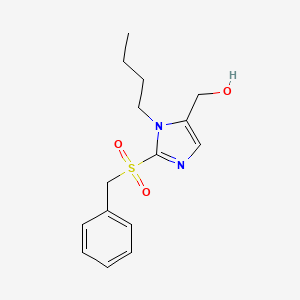
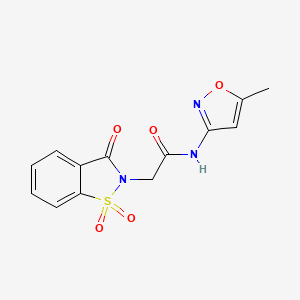
![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2-(2-FLUOROBENZAMIDO)-N-(1-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5168737.png)
![1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B5168739.png)

![6-(5-Iodofuran-2-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)
![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![(4Z)-4-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5168782.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
